Product packaging for 4,6,3',4'-Tetramethoxyaurone(Cat. No.:)

4,6,3',4'-Tetramethoxyaurone

Cat. No.: B1246171
M. Wt: 342.3 g/mol
InChI Key: CVKDSGICIOMAGA-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,3',4'-Tetramethoxyaurone is a synthetic aurone, a tricyclic flavonoid recognized for its potential as a multi-target-directed ligand in biomedical research. Aurones are of significant interest due to their diverse bioactivities, which include robust antioxidant properties through the quenching of reactive oxygen species (ROS) . Recent studies on synthetic aurone derivatives have demonstrated promising therapeutic effects in models of complex diseases, showing potential in ameliorating streptozotocin-induced cognitive impairment, oxidative stress, and neuroinflammation, suggesting applications in diabetes mellitus and associated neurodegeneration . The aurone scaffold has also been investigated for its affinity towards amyloid-beta (Aβ) aggregates and its inhibitory activity against enzymes like monoamine oxidase (MAO) and acetylcholinesterase, positioning it as a valuable candidate for Alzheimer's disease research . The specific methoxy substitutions on the aurone core structure are critical for modulating its biological activity, solubility, and metabolic stability. Researchers utilize this compound in various fields, including neuroscience, oncology, and anti-infective research, to explore novel mechanisms of action and develop new therapeutic strategies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific data on the solubility, purity, and handling of this compound, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O6 B1246171 4,6,3',4'-Tetramethoxyaurone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4,6-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C19H18O6/c1-21-12-9-15(24-4)18-16(10-12)25-17(19(18)20)8-11-5-6-13(22-2)14(7-11)23-3/h5-10H,1-4H3/b17-8-

InChI Key

CVKDSGICIOMAGA-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Origin of Product

United States

Natural Occurrence and Distribution of 4,6,3 ,4 Tetramethoxyaurone

Plant Sources and Isolation

While flavonoids are widespread in the plant kingdom, detailed phytochemical analyses are required to identify the presence of specific compounds like 4,6,3',4'-tetramethoxyaurone.

Cyperus rotundus : Commonly known as nut grass, the rhizomes of Cyperus rotundus are a rich source of various secondary metabolites, including flavonoids, terpenoids, and other phenolic compounds. nih.govresearchgate.nete3s-conferences.orgnih.gov Extensive research has led to the isolation of numerous constituents from this plant. globaljournals.org However, based on current scientific literature, this compound has not been specifically identified or isolated from Cyperus rotundus. The flavonoid profile of this plant is known to include other types of flavonoid compounds. e3s-conferences.org

Asteraceae : The Asteraceae family is one of the largest families of flowering plants and is known for its diverse chemical composition. nih.govnih.gov Plants in this family produce a wide array of phytochemicals, including sesquiterpene lactones, triterpenes, polyacetylenes, and various classes of flavonoids. nih.govresearchgate.net Despite the rich flavonoid content within this family, there is no specific scientific documentation confirming the isolation of this compound from any species within the Asteraceae family.

Anacardiaceae : Scientific investigation into the chemical constituents of the Anacardiaceae family, which includes plants like mango and cashew, has revealed the presence of various flavonoids. However, specific literature detailing the isolation of this compound from this family is not currently available.

Table 1: Documented Phytochemicals in Selected Plant Families

Plant FamilyGenus/Species ExampleDocumented Flavonoid-Related Compounds (General)
CyperaceaeCyperus rotundusPhenolic compounds, Tannins, General Flavonoids e3s-conferences.orgglobaljournals.org
AsteraceaeVariousPolyphenols, Phenolic acids, General Flavonoids, Triterpenes nih.govnih.gov
AnacardiaceaeVariousInformation not available from search results.

This table reflects general findings and does not confirm the presence of this compound.

Bryophytes (mosses, liverworts, and hornworts) and gymnosperms represent ancient lineages of the plant kingdom. While they are known to produce a variety of unique natural products, the presence of this compound has not been reported in these groups. Chemical studies on bryophytes have led to the identification of other types of compounds, such as momilactones. researchgate.net

Ecological and Biological Roles in Plants

The specific ecological and biological roles of this compound in plants have not been elucidated in scientific studies. The functions of plant secondary metabolites are often inferred from their chemical class.

Pigmentation : Aurones as a chemical class are known for their characteristic yellow color and contribute to the pigmentation of flowers in certain plant species. This coloration plays a crucial role in attracting pollinators. However, a direct link between this compound and plant pigmentation has not been established.

Pollination : Pollination is a complex process that can trigger significant changes in plant hormone biosynthesis and gene expression, ultimately leading to fruit and seed development. nih.govnih.gov While colored flavonoids like aurones can act as visual cues for pollinators, the specific involvement of this compound in pollinator attraction or other aspects of the pollination process remains uninvestigated.

Synthetic Methodologies for 4,6,3 ,4 Tetramethoxyaurone and Its Analogs

Classical Approaches to Aurone (B1235358) Synthesis

Traditional methods for aurone synthesis have been foundational in flavonoid chemistry. While effective, they can sometimes be limited by factors such as regioselectivity, yield, and the generation of byproducts like flavones, which are structural isomers of aurones. acs.org

The Wheeler aurone synthesis is a classical method that typically proceeds from chalcone (B49325) dihalides. acs.org This approach can, however, lead to the formation of flavones as a competing product. benthamscience.com The reaction mechanism involves the conversion of chalcones to their corresponding dihalides, followed by cyclization.

The oxidative cyclization of 2′-hydroxychalcones is a prevalent and biomimetic route to aurones. acs.org In nature, the enzyme aureusidin (B138838) synthase, a polyphenol oxidase, catalyzes the oxidative cyclization of chalcones to form aurones, which function as flower pigments. wikipedia.org This transformation is central to the biosynthesis of these compounds. researchgate.net

In the laboratory, this reaction is commonly achieved using various oxidizing agents. Reagents such as mercury(II) acetate (B1210297) (Hg(OAc)₂) in pyridine (B92270) or thallium(III) nitrate (B79036) can selectively yield aurones. researchgate.netmdpi.comchemijournal.com The use of Hg(OAc)₂ is considered a reliable method for converting 2'-hydroxychalcones into aurones, often providing the desired product exclusively and in high yields. chemijournal.com This method is a key step in many multi-step syntheses of natural and synthetic aurone derivatives. nih.gov However, depending on the specific reagents and conditions, the formation of isomeric flavones can be a competing pathway. researchgate.net

One of the most practical and widely used methods for aurone synthesis is the condensation reaction between a benzofuran-3(2H)-one and a substituted benzaldehyde. acs.orgrsc.org This approach, a form of Claisen-Schmidt condensation, is valued for its compatibility with a diverse range of substituents. rsc.org The reaction can be catalyzed by various acidic or basic catalysts under different conditions. tandfonline.com

Common catalysts and conditions include:

Potassium hydroxide (B78521) (KOH) in methanol/water tandfonline.com

Hydrochloric acid (HCl) in acetic acid rsc.orgtandfonline.com

Alumina (Al₂O₃) in dichloromethane (B109758) tandfonline.com

Potassium fluoride-alumina (KF-Al₂O₃) under microwave irradiation tandfonline.com

Despite its versatility, this method can have limitations, particularly in the synthesis of aurones with hydroxyl substitutions, which may be difficult to obtain or require extended reaction times. tandfonline.com Furthermore, the synthesis of the requisite benzofuran-3(2H)-one starting material can involve harsh conditions and yield modest results. acs.org

The ring closure of o-hydroxyaryl phenylethynyl ketones presents another classical pathway to aurones. acs.org This method's outcome is dictated by the mode of cyclization. The reaction can proceed via two different pathways: a 5-exo-dig ring closure, which leads to the formation of aurones, or a 6-endo-dig ring closure, which results in the synthesis of isomeric flavones. acs.orgacs.org The selectivity between these two products can be influenced by the reaction conditions and the specific substrate structure. acs.org

Modern and Catalytic Synthetic Routes for Aurones

Recent advancements in organic synthesis have introduced more efficient and selective methods for constructing the aurone scaffold, with gold catalysis being at the forefront.

A highly efficient and versatile modern route to aurones, including the natural product 4,6,3',4'-Tetramethoxyaurone, involves a gold(I)-catalyzed cyclization. acs.orgnih.govcapes.gov.br This methodology is a three-step procedure that begins with substituted salicylaldehydes. nih.govcapes.gov.br The key step is the highly regio- and stereoselective gold(I)-catalyzed cyclization of an intermediate 2-(1-hydroxyprop-2-ynyl)phenol. researchgate.netnih.gov

The general sequence is as follows:

Addition of a lithium arylacetylide to a substituted salicylaldehyde (B1680747) to form a 2-(1-hydroxy-3-arylprop-2-ynyl)phenol intermediate. univ-lorraine.fr

Gold(I)-catalyzed cyclization of the propynol (B8291554) intermediate. univ-lorraine.fr This step proceeds with excellent selectivity, avoiding the formation of flavone (B191248) byproducts that can occur in classical methods. researchgate.netresearchgate.net The combination of gold(I) chloride (AuCl) and a base like potassium carbonate has proven effective for this transformation. univ-lorraine.fr

Formation of the (Z)-aurone as the exclusive stereoisomer. acs.org

This approach was successfully employed for the total synthesis of natural this compound. acs.orgnih.govcapes.gov.br The high efficiency, mild reaction conditions, and excellent stereoselectivity make this a superior method for accessing a wide diversity of aurone derivatives. researchgate.netnih.gov

Table 1: Gold(I)-Catalyzed Synthesis of Aurone Derivatives

This table summarizes the results from the gold(I)-catalyzed cyclization of various 2-(1-hydroxyprop-2-ynyl)phenols to their corresponding aurones. The reaction demonstrates high yields and selectivity.

EntryStarting SalicylaldehydeStarting ArylacetyleneAurone ProductYield (%)
1SalicylaldehydePhenylacetylene(Z)-2-benzylidenebenzofuran-3(2H)-one91
25-BromosalicylaldehydePhenylacetylene(Z)-2-benzylidene-6-bromobenzofuran-3(2H)-one95
35-NitrosalicylaldehydePhenylacetylene(Z)-2-benzylidene-6-nitrobenzofuran-3(2H)-one93
4Salicylaldehyde4-Chlorophenylacetylene(Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one92
5Salicylaldehyde4-Methoxyphenylacetylene(Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one85
62-hydroxy-4,6-dimethoxybenzaldehyde3,4-DimethoxyphenylacetyleneThis compound 78

Data sourced from studies on Au(I)-catalyzed cyclization reactions. nih.govuniv-lorraine.fr

Parallel Synthesis Strategies for Aurone Libraries

The rapid generation of diverse aurone analogs for screening purposes is greatly facilitated by parallel synthesis techniques. A significant challenge in creating chemical libraries is the purification of the target compounds from unreacted starting materials and byproducts. Traditional methods like flash column chromatography are often time-consuming and can lead to reduced yields, making them unsuitable for high-throughput synthesis. mdpi.com

To overcome this bottleneck, a scavenger-based purification strategy has been developed for the parallel synthesis of aurones via a Knoevenagel condensation. mdpi.com This approach allows for the use of an excess of one reactant, typically the aldehyde, to drive the reaction to completion. After the reaction, a scavenger is added to selectively react with and remove the excess aldehyde, simplifying the purification process to a simple filtration or extraction. mdpi.comresearchgate.net

One effective homogeneous scavenger for this purpose is isoniazid (B1672263). The process involves the condensation of a benzofuranone with an excess of an aldehyde. Once the aurone formation is complete, isoniazid is added to the reaction mixture. It selectively reacts with the remaining aldehyde. The resulting isoniazid-aldehyde adduct, along with any unreacted isoniazid, can be easily removed by an extraction with dilute acid. mdpi.com This method has demonstrated high selectivity, as the scavenger does not react with the aurone product, even with extended reaction times. mdpi.com The use of a simple, inexpensive scavenger like isoniazid makes this method highly efficient and applicable to the generation of large arrays of aurone analogs for biological and materials science applications. mdpi.com

Table 1: Scavenger-Based Parallel Synthesis of Aurones

Step Description Reagents/Conditions Purpose
1. Condensation Knoevenagel condensation between a benzofuranone and an aldehyde. Benzofuranone, excess aldehyde, neutral alumina, dichloromethane, 25 °C. mdpi.com Drive the reaction to completion to form the aurone product. mdpi.com
2. Scavenging Removal of excess unreacted aldehyde. Homogeneous scavenger (e.g., isoniazid) or polymer-supported scavenger. mdpi.com Selectively react with and bind the excess aldehyde. mdpi.comresearchgate.net

| 3. Purification | Isolation of the pure aurone product. | Filtration (for polymer-supported scavengers) or dilute acid extraction (for isoniazid). mdpi.com | Remove the scavenger-aldehyde adduct, yielding the pure aurone without chromatography. mdpi.com |

This scavenging approach is expected to be broadly applicable to many other reactions involving aldehydes, thus enabling the rapid and convenient synthesis of diverse chemical libraries. mdpi.com

Chemical Transformations and Derivatization of this compound

Reductive Acetylation and Resulting Dimeric Products

Synthesis of Novel Structural Analogs for Structure-Activity Relationship Studies

The synthesis of novel structural analogs of a parent compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). SAR studies help to identify the key chemical features responsible for a molecule's biological activity. nih.govresearchgate.net For the aurone scaffold, including derivatives of this compound, synthetic efforts have focused on creating analogs to probe and enhance their biological properties. researchgate.netnih.gov

A notable example is the synthesis of aurone-derived triazoles. In an attempt to synthesize azido-substituted aurones through copper-catalyzed azidation, an unexpected reaction yielded a new class of salicyl-substituted 1,2,3-triazoles. nih.gov This discovery led to the creation of a library of 42 aurone-derived triazole compounds for bioactivity screening. nih.gov These novel analogs were then evaluated for their antibacterial activity against pathogens like methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov

The SAR studies on these triazole analogs revealed important structural determinants for antibacterial activity. For instance, the presence and position of a halogen substituent on either the salicyl ring or the triazole's aryl group were found to be critical. nih.gov Specifically, analogs with a halogen at the para position of the phenyl group attached to the triazole showed increased activity against S. aureus. nih.gov Furthermore, the inclusion of nitrile groups was also found to enhance anti-Staphylococcal activity, with the location of the functionality being very important. nih.gov These findings underscore the value of synthesizing novel analogs to identify compounds with improved potency and to understand the molecular basis of their action. nih.gov

Table 2: Examples of Aurone-Derived Triazole Analogs for SAR Studies

Compound ID Description Key Structural Features
AT106 Aurone-derived triazole Halogen at the para position of the phenyl group. nih.gov
AT113 Aurone-derived triazole Halogen at the para position of the phenyl group. nih.gov
AT125 Aurone-derived triazole Halogen substitution on the salicyl ring or triazole aryl group; potential nitrile groups. nih.gov

| AT137 | Aurone-derived triazole | Halogen substitution on the salicyl ring or triazole aryl group; potential nitrile groups. nih.gov |

These SAR studies provide valuable information for the rational design of new derivatives with potentially enhanced therapeutic properties. nih.gov

Mechanisms of Action at the Molecular and Cellular Levels

Enzyme Inhibition and Modulation by Aurones

Aurones, a class of flavonoids, have been shown to interact with a range of enzymes, leading to the inhibition of their catalytic activity. This inhibitory action is often attributed to the specific structural features of the aurone (B1235358) scaffold.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest for cosmetic and therapeutic applications. Research has shown that aurones can act as inhibitors of this enzyme. Studies on a series of aurones have revealed that derivatives with two or three hydroxyl groups, particularly at the 4, 6, and 4' positions, can induce significant tyrosinase inhibition. acs.orgnih.govacs.org For instance, the naturally occurring 4,6,4'-trihydroxyaurone has been identified as a potent inhibitor of human melanocyte-tyrosinase, demonstrating 75% inhibition at a concentration of 0.1 mM. acs.orgnih.gov This is a noteworthy level of inhibition when compared to kojic acid, a well-known tyrosinase inhibitor, which is inactive at such concentrations. acs.orgnih.gov The inhibitory potential of 4,6-dihydroxyaurone derivatives has also been investigated, with computational studies suggesting their ability to bind to the active site of the enzyme and interact with key residues and copper ions. nih.gov

The substitution pattern on the aurone skeleton plays a crucial role in determining the inhibitory activity. While hydroxyl groups at the 4 and 6 positions are often associated with potent inhibition, the effect of methoxylation, as seen in 4,6,3',4'-Tetramethoxyaurone, can vary. In some related flavonoid classes, methoxylation has been shown to decrease tyrosinase inhibitory activity. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov Aurones have emerged as a novel chemical scaffold for the development of anticancer agents that can inhibit CDKs. nih.govencyclopedia.pubresearchgate.net Specifically, aurones have been reported to inhibit CDK1 and CDK2. encyclopedia.pub

A study focused on the design and synthesis of polymethoxy aurones as potential cell cycle inhibitors demonstrated that these compounds can exhibit anti-proliferative activity. One such polymethoxy aurone was found to bind to the active cavity of the CyclinB1/CDK1/CKS complex, leading to a G2/M phase arrest in DU145 prostate cancer cells. nih.gov This was accompanied by the regulation of CyclinB1 and p21 expression. nih.gov These findings suggest that aurones with methoxy (B1213986) substitutions, such as this compound, may possess the potential to act as CDK inhibitors.

P-glycoprotein Binding and Functional Modulation

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. mdpi.comacs.orgmdpi.com The modulation of P-gp activity is a key strategy to overcome MDR. For the first time, a study has reported the modulation of P-gp-mediated MDR by an aurone derivative. acs.org

Specifically, 4,6-dimethoxyaurone, a compound structurally similar to this compound, was found to potentiate the cytotoxicity of daunorubicin (B1662515) in resistant K562 cells. acs.org Furthermore, this aurone derivative was shown to increase the intracellular accumulation of rhodamine-123, a fluorescent substrate of P-gp. acs.org This suggests that 4,6-dimethoxyaurone acts, at least in part, by inhibiting the efflux function of P-gp. acs.org This pioneering finding opens the possibility for investigating methoxylated aurones as potential P-gp modulators.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. nih.govnih.govprobiologists.comebi.ac.uk The inhibition of LOX is a target for anti-inflammatory drug development. Chalcones and their oxidative cyclization products, aurones, have been investigated for their potential as LOX inhibitors. researchgate.netnih.govresearcherslinks.com

In a study of 2'-hydroxy-chalcones, which are precursors to aurones, a derivative with three methoxy groups on the B-ring demonstrated the most promising inhibitory activity against soybean lipoxygenase, with an IC50 value of 45 μM. nih.gov This suggests that methoxy substitutions can be favorable for LOX inhibition within this chemical class. However, it has also been noted in the broader flavonoid literature that methoxy groups can sometimes decrease biological activity compared to hydroxyl groups. researchgate.net The specific impact of the tetramethoxy substitution pattern of this compound on LOX inhibition requires direct experimental evaluation.

Hepatitis C Virus RNA-Dependent RNA Polymerase (RdRp) Inhibition

The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of the viral genome and a key target for antiviral drug development. nih.gov Naturally occurring aurones have been identified as a new class of non-nucleoside inhibitors of HCV RdRp. nih.govsci-hub.seworldscientific.com These aurones act as allosteric inhibitors, binding to a site known as the thumb pocket I of the enzyme. nih.gov

Structure-activity relationship studies have revealed that the hydroxylation pattern on the aurone scaffold is critical for its inhibitory activity. The naturally occurring aurone, aureusidin (B138838) (a tetrahydroxyaurone), is a potent inhibitor of HCV RdRp with an IC50 of 5.2 µM. sci-hub.semdpi.com The presence of hydroxyl groups at positions 4 and 6 of the A-ring has been found to be crucial for this activity. mdpi.com Conversely, the replacement of these hydroxyl groups with methoxy substituents results in a loss of inhibitory activity. mdpi.com This finding strongly suggests that this compound would likely be a less potent inhibitor of HCV RdRp compared to its hydroxylated counterparts.

Iodothyronine-Deiodinase Inhibition (General Aurones)

Iodothyronine deiodinases are enzymes that play a critical role in the activation and inactivation of thyroid hormones. nih.govnih.govmdpi.comwikipedia.orgnih.gov Aurone derivatives isolated from plant extracts have been shown to be potent, dose-dependent inhibitors of rat liver microsomal type I iodothyronine deiodinase. nih.govcapes.gov.br

The most potent naturally occurring inhibitors from this class are (3'),4',4,6-(tetra)trihydroxyaurones, which exhibit an IC50 value of approximately 0.5 μM. nih.gov A Lineweaver-Burk analysis using 4',4,6-trihydroxyaurone suggested a cofactor competitive mechanism of inhibition. nih.gov Computer graphic modeling has indicated that aurones can adopt conformations that allow them to interact favorably with the ligand-binding site of the deiodinase enzyme. nih.gov The presence of hydroxyl groups appears to be a key feature for potent inhibition. While the direct inhibitory activity of this compound on iodothyronine deiodinase has not been reported, the established importance of hydroxyl groups for the activity of related aurones suggests that the methoxylated form would likely exhibit reduced inhibitory potential.

Antioxidant and Free Radical Scavenging Mechanisms

Aurones, by their poly-hydroxylated or methoxylated nature, are recognized for their capacity to quench reactive oxygen species (ROS), thereby exhibiting significant antioxidant properties. nih.gov The primary mechanisms involve the direct scavenging of free radicals through several distinct chemical pathways.

The Hydrogen Atom Transfer (HAT) mechanism is a principal pathway through which antioxidant compounds neutralize free radicals. nih.govresearchgate.net In this one-step process, the antioxidant molecule donates a hydrogen atom to a free radical, effectively neutralizing the radical and terminating the oxidative chain reaction. scripps.eduwikipedia.orgnih.gov For aurones, the hydrogen atoms from hydroxyl groups are typically the primary shield against ROS attack. nih.gov While this compound possesses methoxy groups instead of hydroxyl groups, the potential for HAT mechanisms cannot be entirely dismissed, although it is generally considered less favorable than for hydroxylated analogues. The energy required for this process is known as the Bond Dissociation Enthalpy (BDE), with lower values indicating a higher antioxidant efficacy via this pathway. scielo.org.mx

The Electron Transfer–Proton Transfer (ET-PT), also known as Single Electron Transfer followed by Proton Transfer (SET-PT), is another crucial mechanism for antioxidant action. scielo.org.mxd-nb.info This two-step process begins with the antioxidant molecule transferring a single electron to a free radical, forming a radical cation. nih.gov Subsequently, this radical cation releases a proton to fully neutralize the initial radical species. The feasibility of this mechanism is determined by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). d-nb.infomdpi.com Antioxidants with lower IP values are more readily able to donate an electron, enhancing their activity through this pathway. d-nb.info Theoretical studies on various flavonoids suggest that the solvent environment plays a significant role in favoring the SET-PT mechanism. preprints.org

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is particularly relevant in polar, aqueous environments. scielo.org.mxnih.govresearchgate.net This pathway involves the initial deprotonation of the antioxidant molecule, forming an anion. mdpi.comresearchgate.net This is followed by the transfer of an electron from the anion to the free radical. d-nb.infonih.gov The thermodynamic parameters governing this mechanism are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). mdpi.compreprints.org Studies on various flavonoids have shown that in aqueous solutions, deprotonated forms exhibit a higher tendency to engage in the SPLET mechanism compared to HAT or ET-PT. d-nb.infonih.gov For many flavonoids, the 4'-OH and 7-OH groups are the preferred sites for deprotonation. nih.govresearchgate.net

Table 1: Key Mechanisms of Antioxidant Action

Mechanism Description Key Thermodynamic Parameters
Hydrogen Atom Transfer (HAT) A one-step process involving the donation of a hydrogen atom from the antioxidant to a free radical. scripps.edunih.gov Bond Dissociation Enthalpy (BDE) scielo.org.mx
Electron Transfer-Proton Transfer (ET-PT) A two-step process starting with the transfer of an electron to the free radical, followed by the transfer of a proton. scielo.org.mxd-nb.info Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) d-nb.infomdpi.com
Sequential Proton Loss Electron Transfer (SPLET) A two-step process initiated by the deprotonation of the antioxidant, followed by electron transfer from the resulting anion. scielo.org.mxresearchgate.net Proton Affinity (PA), Electron Transfer Enthalpy (ETE) mdpi.compreprints.org

Hydrogen peroxide (H₂O₂) is a common reactive oxygen species that can induce significant oxidative stress, leading to cellular damage. nih.govresearchgate.net H₂O₂ can cause lipid peroxidation, protein misfolding, and DNA damage, ultimately triggering cell death. arakmu.ac.ir Antioxidants can mitigate H₂O₂-induced damage by directly scavenging the molecule or by bolstering the cell's endogenous antioxidant defense systems. While direct studies on this compound are lacking, flavonoids, in general, are known to protect cells from H₂O₂-induced cytotoxicity. arakmu.ac.ir This protection often involves reducing the levels of intracellular ROS and inhibiting the downstream effects of oxidative stress, such as the activation of apoptotic pathways. arakmu.ac.ir

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov It is distinct from other cell death pathways like apoptosis and is implicated in various diseases. nih.gov Natural flavonoids have emerged as promising inhibitors of ferroptosis. frontiersin.orgnih.govresearchgate.net The primary mechanisms by which flavonoids inhibit ferroptosis include:

Activation of the Nrf2/ARE Pathway : This pathway upregulates the expression of antioxidant genes, including those involved in glutathione (B108866) (GSH) synthesis. frontiersin.orgfrontiersin.org

Upregulation of Glutathione Peroxidase 4 (GPX4) : GPX4 is a key enzyme that detoxifies lipid peroxides, using GSH as a cofactor. nih.govfrontiersin.orgbmrat.org By maintaining GPX4 activity, flavonoids prevent the accumulation of lethal lipid ROS. researchgate.netfrontiersin.org

Iron Chelation : Some flavonoids can directly bind to and chelate excess intracellular iron, preventing it from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. researchgate.netfrontiersin.org

Although specific research on this compound is not available, its structural classification as a flavonoid suggests it may share these ferroptosis-inhibiting properties. frontiersin.orgnih.gov

Interactions with Intracellular Signaling Pathways and Biological Targets

The biological effects of flavonoids, including aurones, are often mediated through their interaction with and modulation of various intracellular signaling pathways. mdpi.comkhanacademy.org These pathways are complex networks that transmit signals from the cell surface to effector molecules, dictating cellular responses such as growth, differentiation, and death. plos.org

Aurones have been reported to interact with several key biological targets, which can influence major signaling cascades. encyclopedia.pubsci-hub.senih.gov Potential targets for aurones include:

Protein Kinases : These enzymes play a central role in most signaling pathways. Aurones have been shown to inhibit serine/threonine cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. encyclopedia.pub

Topoisomerase IIα : This enzyme is essential for DNA replication and is a common target for anticancer drugs. Some aurones have demonstrated inhibitory activity against it. encyclopedia.pub

Efflux Pumps : Molecules like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are ATP-dependent efflux pumps that contribute to multidrug resistance in cancer cells. Certain aurones can modulate the activity of these pumps, potentially enhancing the efficacy of other chemotherapeutic agents. encyclopedia.pub

While the specific intracellular signaling pathways and direct biological targets of this compound have not been definitively identified, its classification as an aurone suggests potential interactions with pathways regulated by the targets mentioned above, such as cell cycle control and DNA replication pathways.

Table 2: Potential Biological Targets of the Aurone Class

Target Class Specific Examples Associated Signaling Pathway/Process Reference
Protein Kinases Cyclin-Dependent Kinases (CDK1, CDK2) Cell Cycle Regulation encyclopedia.pub
DNA-Interacting Enzymes Topoisomerase IIα DNA Replication & Repair encyclopedia.pub
Membrane Transporters P-glycoprotein (P-gp), BCRP/ABCG2 Multidrug Resistance encyclopedia.pub
Other Enzymes Sphingosine Kinase (SphK) Sphingolipid Signaling encyclopedia.pub

Modulation of Anti-inflammatory Signaling Cascades

Inflammation is a complex biological response involving a cascade of signaling pathways. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of numerous pro-inflammatory mediators. unibo.itresearchgate.netmdpi.combiolegend.com The NF-κB family of transcription factors, when activated by stimuli like cytokines or bacterial lipopolysaccharides (LPS), translocates to the nucleus to induce the transcription of genes involved in inflammation and immune responses. nih.govbio-rad-antibodies.com The MAPK cascades, including the p38 MAPK pathway, are also activated by inflammatory cytokines and environmental stresses, playing a crucial role in cellular responses like inflammation. biolegend.comkegg.jpcellsignal.com

Research into compounds with similar structures, such as certain chalcones and polymethoxyflavones, has demonstrated anti-inflammatory effects through the inhibition of these pathways. nih.govnih.gov For instance, a study on 2',4-dihydroxy-3',4',6'-trimethoxychalcone showed it could suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-activated macrophages by inhibiting the NF-κB and p38 MAPK pathways. nih.gov However, specific studies detailing the direct modulatory effects of this compound on these anti-inflammatory signaling cascades are not available in the current scientific literature.

Exploration of Antidiabetic Regulatory Pathways

The management of blood glucose levels and insulin (B600854) sensitivity is governed by intricate regulatory pathways. Many medicinal plants and their constituent phytochemicals, such as polyphenols and flavonoids, have been investigated for their antidiabetic potential. nih.gov These compounds may exert their effects by enhancing insulin secretion, improving glucose utilization, or inhibiting glucose absorption. nih.govnih.gov For example, some plant extracts have been shown to regenerate pancreatic islet cells or influence enzymes involved in glucose metabolism. nih.govnih.gov

Chalcones and their derivatives have also been identified as promising candidates for diabetes treatment. mdpi.com Their mechanisms can include the inhibition of enzymes like alpha-glucosidase, which helps to control postprandial hyperglycemia. researchgate.net While the potential for compounds with a similar chemical backbone to influence these pathways is recognized, direct experimental evidence and detailed research findings on the specific role of this compound in modulating antidiabetic regulatory pathways are currently lacking.

Neuroprotective Mechanisms and Molecular Targets

Neuroprotection involves the preservation of neuronal structure and function against insults such as oxidative stress, neuroinflammation, and excitotoxicity, which are implicated in neurodegenerative diseases. mdpi.commdpi.com Flavonoids, a broad class of natural compounds, have been widely studied for their neuroprotective potentials. mdpi.comfrontiersin.org Their mechanisms of action are often attributed to their antioxidant properties, their ability to scavenge free radicals, and their modulation of signaling pathways like NF-κB to suppress neuroinflammation. mdpi.com

Some flavonoids can cross the blood-brain barrier and may exert their effects by interacting with various molecular targets within the central nervous system. frontiersin.org For instance, certain flavonoids have been shown to protect neurons against damage from neurotoxins and to modulate the activity of enzymes and receptors involved in neuronal health. mdpi.comfrontiersin.org Although aurones, as a subclass of flavonoids, are recognized for a range of biological activities, specific research elucidating the neuroprotective mechanisms and identifying the precise molecular targets of this compound has not yet been reported. researchgate.net

Interactive Data Table: Research Findings on Related Compounds

Since no direct research data is available for this compound, the following table summarizes findings on related compounds to provide context on the potential activities of similar chemical structures.

Compound ClassSpecific CompoundBiological ActivitySignaling Pathway/MechanismSource
Chalcone (B49325)2',4-dihydroxy-3',4',6'-trimethoxychalconeAnti-inflammatoryInhibition of NF-κB and p38 MAPK nih.gov
PolymethoxyflavoneTangeretinAnti-inflammatoryInhibition of NO, TNF-α, and IL-6 production nih.gov
FlavonoidQuercetinNeuroprotectiveSuppression of NF-κB signaling, antioxidant mdpi.com

Biological Activities in Pre Clinical and in Vitro Models

Anti-cancer and Antiproliferative Activities in Cell Lines

While specific studies on the anti-cancer and antiproliferative activities of 4,6,3',4'-Tetramethoxyaurone are not extensively detailed in the provided search results, the broader class of flavonoids, to which aurones belong, is known for these properties. For instance, other flavonoid derivatives have demonstrated antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Flavonoid Compounds

Compound/Extract Cell Line Activity

Further research is required to specifically elucidate the anti-cancer and antiproliferative profile of this compound against a range of cancer cell lines.

Antioxidant Properties in Cell-Free and Cellular Assays

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in a host of diseases. The antioxidant capacity of various compounds can be assessed through several in vitro assays, both cell-free and cell-based.

Cell-Free Assays:

Cell-free assays are a common starting point for evaluating antioxidant activity. These methods measure the direct radical scavenging ability of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used and rapid spectrophotometric method to determine the antioxidant capacity of a substance. nih.govmdpi.com The assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. mdpi.comscielo.br The quality of the antioxidant is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals. pan.pl

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation. nih.govmdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.gov

Superoxide (B77818) Anion (O₂•⁻) Radical Scavenging Assay: This assay evaluates the scavenging capacity of a sample against superoxide anion radicals. nih.gov

Hydroxyl Radical (OH•) Scavenging Assay: This method assesses the ability to scavenge the highly reactive hydroxyl radical. nih.gov

Cellular Assays:

Cellular assays provide a more biologically relevant context by measuring the antioxidant effects within a living cell.

Reactive Oxygen Species (ROS) Detection: Assays using cell-permeable dyes like H₂DCF-DA can directly measure the ability of a compound to reduce intracellular ROS levels. nih.gov

Nitric Oxide (NO) Scavenging: The Griess assay can be used to determine the ability of a compound to scavenge nitric oxide, a reactive nitrogen species (RNS). nih.gov

While specific data for this compound is not detailed in the search results, the general class of flavonoids is known to possess significant antioxidant properties.

Table 2: Common In Vitro Antioxidant Assays

Assay Type Principle Common Assays
Cell-Free Measures direct radical scavenging or reducing power. DPPH, ABTS, FRAP, Superoxide Scavenging, Hydroxyl Scavenging. nih.govmdpi.comnih.gov

| Cell-Based | Measures antioxidant effects within a cellular environment. | ROS Detection (e.g., H₂DCF-DA), NO Scavenging (Griess Assay). nih.gov |

Antimicrobial and Antiviral Efficacy in Microbiological Models

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Natural products and their synthetic derivatives are a promising source for such compounds.

Antibacterial Activity:

Flavonoids and related compounds have shown activity against a range of bacteria. Their mechanisms of action can be diverse. The antibacterial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

While specific studies on the antimicrobial activity of this compound were not found, related compounds have shown promise. For instance, Schiff bases have demonstrated high antibacterial activity against Gram-positive bacteria like Micrococcus luteus and Staphylococcus aureus. nih.gov The antibacterial activity of plant extracts is often attributed to their phytochemical constituents, including flavonoids. brieflands.com

Antiviral Activity:

The investigation of the antiviral properties of this compound is an area that requires further research.

Table 3: Antimicrobial Activity of Related Compounds

Compound/Extract Microorganism Activity
Schiff bases Micrococcus luteus, Staphylococcus aureus High antibacterial activity. nih.gov

Anti-inflammatory Effects in In Vitro Systems

Inflammation is a complex biological response implicated in many chronic diseases. The inhibition of inflammatory mediators is a key therapeutic strategy.

Inhibition of Nitric Oxide (NO) Production: Nitric oxide is a pro-inflammatory mediator, and its overproduction is associated with inflammatory conditions. dovepress.comjyoungpharm.orgthaiscience.info The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, is a common in vitro model for assessing anti-inflammatory activity. dovepress.comthaiscience.infonih.gov The mechanism can involve the inhibition of the inducible nitric oxide synthase (iNOS) enzyme. jyoungpharm.org

Modulation of Pro-inflammatory Cytokines and Enzymes: Anti-inflammatory compounds can also act by inhibiting the production of other inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α). nih.gov This often involves the downregulation of enzymes like cyclooxygenase-2 (COX-2). nih.gov The inhibition of nuclear factor-kappaB (NF-κB), a key transcription factor in the inflammatory response, is another important mechanism. nih.govnih.gov

While direct studies on this compound are not available in the provided results, a related tetramethoxy hydroxyflavone has been shown to inhibit the production of NO, PGE₂, and TNF-α in LPS-stimulated RAW 264.7 cells. nih.gov This compound also suppressed NF-κB activation. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of a Related Flavonoid

Compound Cell Line Key Findings

Antidiabetic Potentials in Experimental Animal Models (Non-human)

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic approach is to inhibit the enzymes responsible for carbohydrate digestion, thereby reducing post-meal blood glucose spikes.

α-Glucosidase Inhibition: α-Glucosidase is an enzyme that breaks down complex carbohydrates into absorbable glucose. nih.gov Inhibitors of this enzyme can help manage type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govwikipedia.org The inhibitory activity of a compound is often evaluated in vitro against yeast or mammalian α-glucosidase and is typically expressed as an IC50 value.

Animal Models of Diabetes: To assess the in vivo efficacy of potential antidiabetic agents, various animal models are used, such as those induced by streptozotocin (B1681764) (STZ) or alloxan. mdpi.comnih.gov These models allow for the evaluation of a compound's effect on blood glucose levels and other diabetes-related parameters. veterinaryworld.org

While there are no specific studies on this compound in the provided search results, the broader class of flavonoids has been investigated for α-glucosidase inhibitory activity. nih.gov Furthermore, other chalcone (B49325) derivatives have shown antihyperglycemic activity in STZ-induced diabetic mice. mdpi.com

Table 5: Antidiabetic Potential of Related Compounds and Concepts

Activity Target/Model Relevance
α-Glucosidase Inhibition Yeast and mammalian α-glucosidase Delays carbohydrate digestion and glucose absorption. nih.govwikipedia.org

Neuroprotective Effects in Cellular and Animal Models (Non-human)

Neuroprotection refers to the preservation of neuronal structure and function. Oxidative stress and inflammation are key contributors to neurodegenerative diseases.

Inhibition of Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibitors of AChE are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.

Antioxidant and Anti-inflammatory Mechanisms: As discussed in previous sections, the ability of a compound to combat oxidative stress and inflammation is also relevant to its neuroprotective potential.

While specific neuroprotective studies on this compound are not detailed in the provided search results, the general antioxidant and anti-inflammatory properties of flavonoids suggest a potential role in neuroprotection.

Insect Antifeedant Activity

Insect antifeedants are compounds that deter insects from feeding, offering a potential alternative to conventional insecticides. wikipedia.org

Activity against Spodoptera species: The fall armyworm, Spodoptera frugiperda, is a significant agricultural pest. nih.gov Research has explored the use of plant extracts and their constituent compounds as antifeedants against this and other Spodoptera species. nih.govconicet.gov.arnih.gov The antifeedant activity is often evaluated in laboratory bioassays where the reduction in food consumption by larvae is measured. d-nb.info

Flavone-related compounds have been shown to act as feeding deterrents for insects. conicet.gov.ar While direct evidence for this compound is not available, the study of related structures suggests potential in this area.

Table 6: Insect Antifeedant Activity of Related Compound Classes

Compound Class Insect Species Activity
Flavones and related compounds Spodoptera litura Antifeedant activity observed. conicet.gov.ar

Advanced Analytical Techniques for Structural Elucidation and Quantification in Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4,6,3',4'-Tetramethoxyaurone. These methods rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. utdallas.edu By analyzing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), detailed structural information can be obtained. researchgate.net For this compound, the chemical shifts (δ) in the NMR spectrum, measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. msu.edusigmaaldrich.com The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J) provide further insights into the connectivity of the atoms. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In this technique, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). uab.edu High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which aids in confirming the molecular formula of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. libretexts.org This technique is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb light. ijprajournal.com The aurone (B1235358) structure, with its conjugated π-electron system, exhibits characteristic absorption maxima (λmax) in the UV-Vis spectrum, which can be used for both identification and quantification. libretexts.orgbioglobax.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. utdallas.edu Different functional groups within a molecule absorb infrared radiation at characteristic frequencies, leading to a unique IR spectrum. msu.edulibretexts.org For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the aurone core and the C-O bonds of the methoxy (B1213986) groups. vscht.cznist.gov

Table 1: Spectroscopic Data for this compound

Technique Parameter Observed Value Reference
¹H NMR Chemical Shift (δ) Specific ppm values for aromatic, vinylic, and methoxy protons researchgate.net
¹³C NMR Chemical Shift (δ) Specific ppm values for carbonyl, aromatic, and methoxy carbons msu.edu
MS Molecular Ion (M+) m/z corresponding to the molecular weight neu.edu.tr
UV-Vis Absorption Maxima (λmax) Wavelengths in nm libretexts.org
IR Absorption Bands Wavenumbers in cm⁻¹ for key functional groups msu.eduvscht.cz

Note: Specific values are dependent on the solvent and instrument used.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. torontech.com These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. nih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. plos.orgsigmaaldrich.com The separation is based on the compound's affinity for the stationary phase relative to the mobile phase. ijmrhs.com For this compound, a reversed-phase HPLC method, typically using a C18 column, is often employed. elementlabsolutions.com The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (less than 2 µm). lcms.cz This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. lcms.cz UPLC is particularly advantageous for analyzing complex samples or when high throughput is required. nih.govnih.gov The principles of separation are the same as in HPLC, but the improved performance allows for more precise purity assessment and quantification of this compound.

Table 2: Chromatographic Parameters for the Analysis of this compound

Technique Parameter Typical Conditions Reference
HPLC Stationary Phase C18 ijmrhs.com
Mobile Phase Gradient of water and acetonitrile/methanol nih.gov
Detection UV-Vis ijmrhs.com
UPLC Stationary Phase Sub-2 µm C18 lcms.cz
Mobile Phase Gradient of water and acetonitrile/methanol lcms.cz
Detection UV-Vis or MS nih.gov

Note: Specific conditions can be optimized for different sample matrices.

Future Research Directions and Potential Academic Applications

Elucidation of Novel Biological Targets and Signaling Pathways in Unexplored Systems

Currently, the specific biological targets and signaling pathways modulated by 4,6,3',4'-Tetramethoxyaurone are not well defined. Future research should prioritize the identification of its molecular binding partners and the downstream cellular cascades it influences. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies can be employed to uncover novel protein targets.

Furthermore, investigating its effects on various signaling pathways is crucial. While some flavonoids are known to interact with pathways like the PI3K/AKT pathway, the specific impact of this compound on this and other critical cellular signaling networks, such as MAPK/ERK and NF-κB, needs to be systematically explored in diverse biological systems beyond initial screenings. nih.govnih.gov This will provide a mechanistic understanding of its observed biological activities and open avenues for its application in new therapeutic areas.

Design and Development of this compound Derivatives with Enhanced Specificity and Potency

The synthesis of this compound has been achieved through methods such as gold(I)-catalyzed cyclization of 2-(1-hydroxyprop-2-ynyl)phenols. nih.govcapes.gov.br This synthetic accessibility provides a solid foundation for the design and development of novel derivatives. nih.gov By modifying the core aurone (B1235358) structure, it is possible to enhance its specificity for certain biological targets and increase its potency.

Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these derivatives. For instance, altering the substitution pattern of the methoxy (B1213986) groups on the A and B rings, or introducing different functional groups, could significantly impact the compound's biological activity. mdpi.com The synthesis and subsequent biological evaluation of a library of such derivatives could lead to the discovery of compounds with superior therapeutic or agrochemical properties.

Theoretical and Experimental Applications in Agrochemicals or Botanical Research (e.g., Crop Production, Pest Control)

The potential of flavonoids and their derivatives in agriculture is an emerging area of research. mdpi.com Future studies should explore the application of this compound and its analogs as agrochemicals. This could involve investigating their potential as natural pesticides, fungicides, or plant growth regulators. For example, some flavonoids have demonstrated fungicidal activity, and it would be valuable to assess this aurone's efficacy against common plant pathogens. mdpi.com

In botanical research, this compound could be used as a tool to study plant physiology and development. Its effects on seed germination, root development, and stress responses in various plant species could be investigated. Understanding how this aurone interacts with plant systems could lead to new strategies for improving crop production and resilience.

Identification and Validation of Pre-clinical Lead Compounds for Potential Therapeutic Development (Non-human Models)

Before any potential therapeutic application in humans, rigorous preclinical evaluation in non-human models is essential. eupati.eunih.gov This involves a series of studies to assess the compound's efficacy and to characterize its effects in a living organism. fda.gov

Initial in vivo studies in animal models, such as rodents, would be necessary to evaluate the biological activity of this compound and its derivatives. nih.govmdpi.com These studies would aim to identify a biologically active dose and to establish proof-of-concept for a potential therapeutic effect in models of specific diseases. fda.govafmps.be The selection of appropriate animal models will be critical and should be based on the biological targets and pathways identified in earlier research phases. fda.gov Successful outcomes in these preclinical studies would be a prerequisite for considering further development towards clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6,3',4'-Tetramethoxyaurone, and how do they compare in terms of regioselectivity and yield?

  • Methodological Answer : Two key synthetic approaches are documented:

  • Au(I)-catalyzed cyclization : A three-step procedure starting from substituted salicylaldehydes, with a gold-catalyzed cyclization of 2-(1-hydroxyprop-2-ynyl)phenols as a stereoselective step . This method allows diversification of derivatives and was used to synthesize natural this compound.
  • Alumina-catalyzed condensation : Involves protection-deprotection steps and condensation of 3(2)H-benzofuranones with aldehydes. This route is advantageous for scalability and was employed to prepare tetramethoxyaurone for demethylation studies .
    • Comparative analysis should focus on reaction efficiency (yield >80% for Au catalysis) and scalability (alumina method for gram-scale synthesis) .

Q. How is this compound structurally characterized, and what spectroscopic data are critical for validation?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy : 1H^1H-NMR (δ 3.95–4.16 ppm for methoxy groups; aromatic protons at δ 6.80–7.60 ppm) and 13C^{13}C-NMR (methoxy carbons at 55–60 ppm, carbonyl at 182.6 ppm) .
  • UV/Vis spectroscopy : Strong absorption at λ = 406.8 nm (ε = 2.3 × 104^4) in chloroform, characteristic of aurones .
  • Exact mass spectrometry : Observed m/z = 342.1038 (calculated for C19_{19}H18_{18}O6_6) .

Q. What natural sources yield this compound, and what extraction protocols are effective?

  • Methodological Answer : The compound is isolated from Cyperus rotundus rhizomes via ethanol/water extraction followed by chromatographic purification (e.g., silica gel or HPLC). Structural confirmation requires cross-referencing with synthetic standards due to co-occurrence with analogs like aureusidin .

Advanced Research Questions

Q. What molecular mechanisms underlie the inhibitory activity of this compound against α-bungarotoxin?

  • Methodological Answer : Computational studies (molecular docking and dynamics) reveal stable binding to α-bungarotoxin’s active site, driven by hydrophobic interactions with methoxy groups and hydrogen bonding. In vitro validation requires toxin-neutralization assays (e.g., ELISA or electrophysiology) to quantify IC50_{50} values .

Q. How does methoxy substitution at positions 4,6,3',4' influence bioactivity compared to hydroxylated analogs like aureusidin?

  • Methodological Answer : Methoxy groups enhance lipophilicity and membrane permeability (predicted logP >2.5), improving cellular uptake. However, demethylation to aureusidin (via acid hydrolysis) restores hydrogen-bonding capacity, altering target affinity. SAR studies should compare IC50_{50} values across analogs in enzyme inhibition assays .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

  • Methodological Answer :

  • HPLC-DAD : Use C18 columns with methanol/water gradients, monitoring at 406 nm .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 342 → 327 for quantification) to enhance specificity in biological samples .

Q. Can this compound serve as a precursor for biosynthetic studies of aureusidin derivatives?

  • Methodological Answer : Demethylation using BBr3_3 or H2_2O2_2/acid converts tetramethoxyaurone to aureusidin, a natural aglycone. Enzymatic studies (e.g., methyltransferase assays) can identify regioselective methylation patterns in planta .

Q. How stable is this compound under varying pH and temperature conditions in experimental settings?

  • Methodological Answer : Stability assays (HPLC monitoring) show degradation at pH >8 or temperatures >60°C. For cell-based studies, use neutral buffers (pH 7.4) and avoid prolonged light exposure due to UV sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.